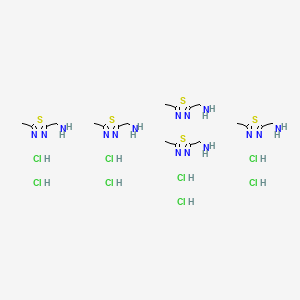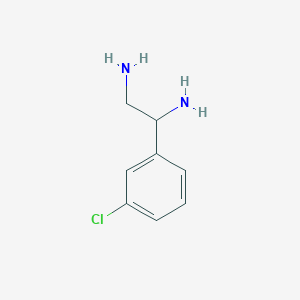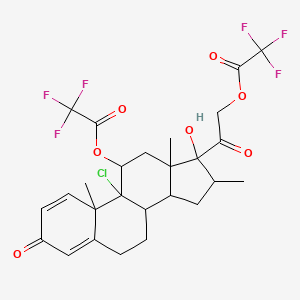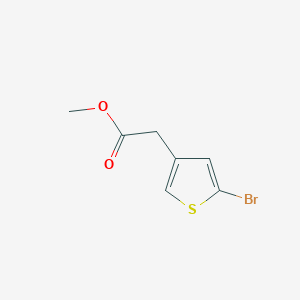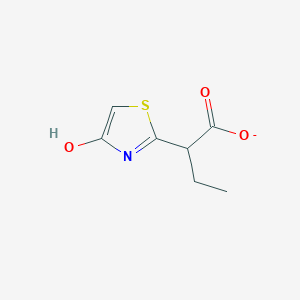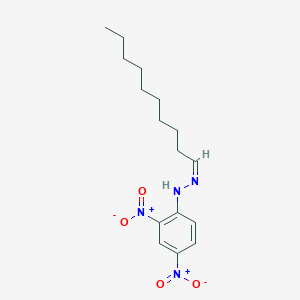
Decanal 2,4-dinitrophenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanal 2,4-dinitrophenylhydrazone, also known as Caprinaldehyde-2,4-dinitrophenylhydrazone or Decyl aldehyde-2,4-dinitrophenylhydrazone, is a chemical compound with the molecular formula CH3(CH2)8CH=NNHC6H3(NO2)2 and a molecular weight of 336.39 g/mol . This compound is a derivative of decanal, an aldehyde, and 2,4-dinitrophenylhydrazine, a reagent commonly used for the detection of carbonyl compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanal 2,4-dinitrophenylhydrazone typically involves the reaction of decanal with 2,4-dinitrophenylhydrazine. The reaction is carried out in a solvent such as methanol, with the addition of a small amount of concentrated sulfuric acid to catalyze the reaction . The reaction mixture is then heated to facilitate the formation of the hydrazone derivative. The product is usually purified by recrystallization from methanol or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as solid-phase extraction to remove unreacted reagents .
Análisis De Reacciones Químicas
Types of Reactions
. In these reactions, the compound reacts with aldehydes and ketones to form hydrazone derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include 2,4-dinitrophenylhydrazine and various aldehydes or ketones. The reactions are typically carried out in solvents such as methanol, with the addition of sulfuric acid to catalyze the reaction .
Major Products Formed
The major products formed from these reactions are hydrazone derivatives, which are characterized by the presence of a carbon-nitrogen double bond (C=N) in the structure .
Aplicaciones Científicas De Investigación
Decanal 2,4-dinitrophenylhydrazone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Decanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond of an aldehyde or ketone (the addition stage) to form an intermediate compound. This intermediate then loses a molecule of water (the elimination stage) to form the hydrazone derivative . This reaction is useful for detecting the presence of carbonyl compounds, as it results in the formation of a brightly colored precipitate.
Comparación Con Compuestos Similares
Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetaldehyde-2,4-dinitrophenylhydrazone
- Benzaldehyde-2,4-dinitrophenylhydrazone
Comparison
Decanal 2,4-dinitrophenylhydrazone is unique in its structure due to the presence of a long alkyl chain (decanal) attached to the hydrazone group. This distinguishes it from other similar compounds like formaldehyde-2,4-dinitrophenylhydrazone and acetaldehyde-2,4-dinitrophenylhydrazone, which have shorter alkyl chains
Propiedades
Fórmula molecular |
C16H24N4O4 |
|---|---|
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
N-[(Z)-decylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12- |
Clave InChI |
WVTWCMFTBSTXFK-ATVHPVEESA-N |
SMILES isomérico |
CCCCCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)
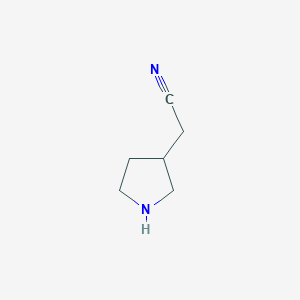


![17-Acetyl-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287665.png)
![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)
